molecular formula C19H24N4O3S2 B4799404 ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4799404
M. Wt: 420.6 g/mol
InChI Key: NPODZSKURPCGKJ-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridyl group, and various functional groups such as cyano, methoxy, and amino groups. The presence of these functional groups makes this compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the pyridyl and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-5-26-18(24)16-15(23-19(28-16)21-7-6-8-25-4)11-27-17-14(10-20)12(2)9-13(3)22-17/h9H,5-8,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPODZSKURPCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCCOC)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

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